Nelonemdaz

Description

Structure

3D Structure

Properties

IUPAC Name |

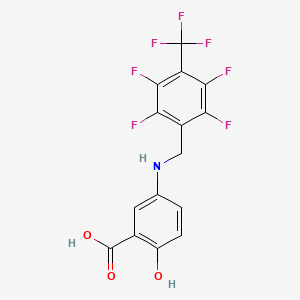

2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABROHXUHNHQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640290-67-1 | |

| Record name | Nelonemdaz [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640290671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELONEMDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6PKI8CQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Effects of Nelonemdaz: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonemdaz (formerly Neu2000) is a novel, multi-target neuroprotective agent designed to mitigate the complex cascade of neuronal injury following ischemic stroke. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, supported by a comprehensive summary of preclinical and clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a thorough understanding of its therapeutic potential. This compound exhibits a dual-action mechanism, functioning as both a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) and a potent free radical scavenger.[1][2][3] This dual functionality allows it to address two primary drivers of cell death in ischemic stroke: excitotoxicity and oxidative stress.[1][2] Preclinical studies in various animal models of stroke have demonstrated significant neuroprotective effects, and clinical trials have investigated its safety and efficacy in patients undergoing endovascular thrombectomy.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex series of pathophysiological events leading to neuronal death and subsequent neurological deficits. Two of the most critical pathways in this neurotoxic cascade are glutamate-induced excitotoxicity, primarily mediated by the overactivation of NMDA receptors, and reperfusion-induced oxidative stress from the generation of reactive oxygen species (ROS).[1][2] Despite decades of research, the development of effective neuroprotective agents has been challenging. This compound, a derivative of aspirin and sulfasalazine, was developed as a multi-target drug to simultaneously address these key injury mechanisms.[1][4] Its unique properties as a moderate NR2B-selective NMDA receptor antagonist and a potent spin-trapping agent offer a promising therapeutic strategy for acute ischemic stroke.[2]

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects stem from its ability to concurrently inhibit excitotoxicity and oxidative stress.

NMDA Receptor Antagonism

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[1] This calcium overload triggers a cascade of detrimental intracellular processes, including the activation of proteases, lipases, and nucleases, ultimately leading to necrotic and apoptotic cell death. This compound selectively targets the NR2B subunit of the NMDA receptor, offering a more targeted approach than non-selective NMDA antagonists.[1][3][4] This selectivity is crucial as it is thought to reduce the risk of psychotomimetic side effects associated with broader NMDA receptor inhibition.[3] By selectively blocking the NR2B subunit, this compound mitigates the excessive Ca²⁺ influx, thereby preventing the downstream neurotoxic cascade.

Free Radical Scavenging

The restoration of blood flow after a period of ischemia, known as reperfusion, paradoxically leads to a burst of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and peroxynitrite.[1][3] This oxidative stress damages cellular components such as lipids, proteins, and DNA, contributing significantly to delayed neuronal death. This compound functions as a potent spin-trapping agent, effectively neutralizing these harmful free radicals.[2][3] This antioxidant property helps to preserve the integrity of the blood-brain barrier and reduce the overall inflammatory response in the ischemic penumbra.[4]

Preclinical Evidence

The neuroprotective efficacy of this compound has been demonstrated in various preclinical models of ischemic stroke.

In Vivo Models: Transient Middle Cerebral Artery Occlusion (MCAO)

The transient MCAO model in rodents is a widely used experimental paradigm that mimics the ischemia-reperfusion injury seen in human stroke.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Procedure: Anesthesia is induced with isoflurane. A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament with a silicon-coated tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (typically 60-120 minutes), the filament is withdrawn to allow for reperfusion.

-

Drug Administration: this compound or placebo is typically administered intravenously at the time of reperfusion or shortly after.

-

Outcome Measures: Neurological deficit scores are assessed at various time points post-MCAO. Infarct volume is measured 24-48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).

| Study Parameter | Control (Vehicle) | This compound-Treated | Percentage Improvement |

| Infarct Volume (mm³) | Varies by study | Significantly reduced | Data not consistently reported as a single value across public sources |

| Neurological Deficit Score | Higher scores | Significantly lower scores | Data not consistently reported as a single value across public sources |

Note: Specific quantitative values for infarct volume reduction and neurological score improvement in preclinical studies are not consistently available in the aggregated public search results. Primary research articles should be consulted for this detailed data.

In Vitro Models: Cultured Neuronal Cells

In vitro studies using cultured neurons provide a controlled environment to investigate the direct neuroprotective effects of this compound against excitotoxicity and oxidative stress.

-

NMDA-Induced Excitotoxicity:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for several days.

-

Experimental Procedure: Cultures are exposed to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 30 minutes) in the presence or absence of varying concentrations of this compound.

-

Outcome Measure: Cell viability is assessed 24 hours later using assays such as the lactate dehydrogenase (LDH) release assay or the MTT assay.

-

-

Oxidative Stress Models:

-

Experimental Procedure: Cultured neurons are exposed to pro-oxidants like hydrogen peroxide (H₂O₂) or undergo oxygen-glucose deprivation/reperfusion (OGD/R) to induce oxidative stress, with and without this compound treatment.

-

Outcome Measure: Cell viability is measured, and levels of reactive oxygen species can be quantified using fluorescent probes.

-

The free radical scavenging capacity of this compound has been quantified using various in vitro assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Methodology: A solution of DPPH (a stable free radical) is mixed with different concentrations of this compound. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically 517 nm).

-

Results: this compound demonstrates dose-dependent DPPH radical scavenging activity.

-

-

Hydroxyl Radical (•OH) Scavenging Assay:

-

Methodology: Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂). The ability of this compound to scavenge these radicals is often measured using electron spin resonance (ESR) spectroscopy with a spin-trapping agent.

-

Results: this compound effectively scavenges hydroxyl radicals.

-

Note: Specific IC50 values for this compound in these assays are not consistently available in the aggregated public search results and would require access to primary research publications.

Clinical Development and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy in acute ischemic stroke patients.

Phase II SONIC Trial

The SONIC (Safety and Optimal Neuroprotection of Neu2000 in Acute Ischemic Stroke With Recanalization) trial was a randomized, double-blind, placebo-controlled Phase II study.[1]

-

Patient Population: 208 patients with acute ischemic stroke due to large-artery occlusion in the anterior circulation who were eligible for endovascular reperfusion therapy within 8 hours of symptom onset.[1][4]

-

Treatment Groups: Patients were randomized to receive placebo, low-dose this compound (2750 mg total), or high-dose this compound (5250 mg total).[1][4] The first dose was administered before thrombus retrieval, followed by twice-daily infusions for five days.[1]

-

Primary Outcome: The proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 12 weeks.[1][4]

| Outcome Measure | Placebo (n=70) | Low-Dose this compound (n=71) | High-Dose this compound (n=67) | P-value |

| mRS 0-2 at 12 weeks | 54.1% (33/61) | 61.5% (40/65) | 63.2% (36/57) | 0.5578 |

| Favorable shift in mRS (cOR, 90% CI) | - | 1.55 (0.92–2.60) | 1.61 (0.94–2.76) | - |

| Barthel Index >90 at 12 weeks | 43.6% (24) | 54.8% (34) | 63.0% (34) | 0.1264 |

cOR: common Odds Ratio; CI: Confidence Interval. Data from the full analysis set.[1]

While the primary endpoint did not reach statistical significance, a trend towards a favorable shift in mRS scores was observed in the this compound treatment groups without significant adverse events.[1]

Phase III RODIN Trial

The RODIN (Rescue on Reperfusion Damage in Cerebral Infarction by this compound) trial was a multicenter, double-blind, placebo-controlled Phase III study.[3][5]

-

Patient Population: 496 patients with acute ischemic stroke (NIHSS score ≥8) due to intracranial large vessel occlusion in the anterior circulation, eligible for endovascular thrombectomy within 12 hours of stroke onset.[3][5][6]

-

Treatment Groups: Patients were randomized to receive this compound (total of 5,250 mg over 5 days) or a matching placebo.[3][6]

-

Primary Endpoint: A favorable shift in the mRS score at 12 weeks.[5]

| Outcome Measure | Placebo | This compound |

| Favorable shift in mRS at 12 weeks (cOR, 95% CI) | - | 0.95 (0.69-1.31) |

| Median mRS at 12 weeks (IQR) | 2 (1-4) | 2 (1-4) |

| mRS 0 at 12 weeks | 18.2% | 18.1% |

| Infarct Volume at 24h (mL, median) | 38 | 42 |

| Symptomatic Intracranial Hemorrhage | 0.9% | 2.7% |

cOR: common Odds Ratio; CI: Confidence Interval; IQR: Interquartile Range.[5]

The RODIN trial did not meet its primary efficacy endpoint, showing no significant difference in the distribution of mRS scores at 12 weeks between the this compound and placebo groups.[5]

Post-Hoc Analysis and Future Directions

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential benefit of this compound when administered very early, specifically within 70 minutes of emergency room arrival.[7] This finding has led to the planning of a new global Phase III trial, RENEW, to investigate the efficacy of this compound in this hyperacute treatment window.

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety profile.[1][2] Unlike some non-selective NMDA receptor antagonists, this compound has not been associated with significant psychotomimetic or other serious adverse effects.[3]

Conclusion

This compound is a multi-target neuroprotective agent with a well-defined dual mechanism of action that addresses both excitotoxicity and oxidative stress, two key pathological processes in ischemic stroke. While preclinical studies have shown promising neuroprotective effects, large-scale Phase III clinical trials have not yet demonstrated a significant clinical benefit in the broader stroke patient population. However, post-hoc analyses suggest that a therapeutic window may exist for hyperacute administration. The ongoing and future clinical trials will be critical in determining the ultimate role of this compound in the treatment of acute ischemic stroke. Its favorable safety profile and multi-target approach continue to make it a compound of significant interest to the stroke research and drug development community.

References

- 1. This compound for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 3. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early Administration of this compound May Improve the Stroke Outcomes in Patients With Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Nelonemdaz: A Selective NR2B Antagonist for Neuroprotection in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its mechanism of action involves a dual approach: selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and potent free radical scavenging. This guide provides a comprehensive technical overview of this compound, including its molecular mechanism, preclinical and clinical data, and detailed experimental protocols relevant to its characterization. The information is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and stroke therapeutics.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. Two major pathological mechanisms are implicated: excitotoxicity, primarily mediated by the overactivation of NMDA receptors, and oxidative stress from the generation of reactive oxygen species (ROS).[1] this compound is a novel synthetic derivative of aspirin and sulfasalazine designed to concurrently address both of these pathways.[2] It acts as a moderate, selective antagonist of the NR2B subunit of the NMDA receptor and as a potent spin-trapping agent to neutralize free radicals.[1][3] This dual-action mechanism presents a promising therapeutic strategy for mitigating neuronal damage following an ischemic event.

Mechanism of Action

Selective NR2B Antagonism

This compound functions as a non-competitive antagonist of the NMDA receptor, with a notable selectivity for the NR2B subunit.[4][5] While specific quantitative binding affinities (Ki or IC50 values) for this compound across different NMDA receptor subtypes are not widely available in public literature, it is characterized as a "moderate NR2B-selective" antagonist.[3] This selectivity is crucial, as NR2A-containing NMDA receptors are generally associated with pro-survival signaling, whereas NR2B-containing receptors are more prominently linked to pro-death pathways in excitotoxicity.[6]

The excitotoxic cascade in ischemic stroke begins with excessive glutamate release, leading to overactivation of NMDA receptors and a massive influx of Ca²⁺ into neurons. This calcium overload activates a host of downstream damaging enzymes and signaling pathways. The NR2B subunit is physically linked to the postsynaptic density protein-95 (PSD-95), which acts as a scaffold to couple the receptor to neuronal nitric oxide synthase (nNOS).[7] This proximity allows for efficient Ca²⁺-dependent activation of nNOS, leading to the production of nitric oxide (NO), a key mediator of neurotoxicity. By selectively antagonizing the NR2B subunit, this compound is proposed to disrupt this excitotoxic signaling cascade at a critical juncture.

Free Radical Scavenging

In addition to its effects on the NMDA receptor, this compound is a potent antioxidant.[1] It functions as a spin-trapping molecule, a technique used to detect and identify short-lived free radicals.[8] this compound effectively scavenges a variety of reactive oxygen species, including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[4] This antioxidant activity is crucial for mitigating the oxidative stress that occurs both downstream of NMDA receptor activation and during the reperfusion phase following an ischemic event, when the restoration of blood flow paradoxically leads to a burst of free radical production.[4]

Signaling Pathways

The neuroprotective effects of this compound can be visualized through its modulation of key signaling pathways involved in ischemic neuronal death.

References

- 1. GNT Pharma Reports Significant Improvements in Stroke Patients Treated with its pioneering Phase 3 Drug this compound™ [prnewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. This compound for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spin trapping - Wikipedia [en.wikipedia.org]

The Core of Neuroprotection: An In-depth Technical Guide to the Free Radical Scavenging Properties of Nelonemdaz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a promising neuroprotective agent with a unique dual mechanism of action. It functions as both a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and as a potent scavenger of free radicals.[1][2][3] This multi-target approach is designed to address two primary pathways of neuronal damage that occur in acute ischemic stroke: excitotoxicity and oxidative stress.[2][3] While NMDA receptor antagonism mitigates the initial excitotoxic cascade, the free radical scavenging properties of this compound are crucial for combating the subsequent and sustained oxidative damage, particularly during reperfusion.[4] This technical guide provides a comprehensive overview of the free radical scavenging capabilities of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways.

Quantitative Analysis of Free Radical Scavenging Activity

Preclinical studies have demonstrated the potent antioxidant properties of this compound across a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following tables summarize the key quantitative data from in vitro assays that characterize the free radical scavenging efficacy of this compound.

| Free Radical Species | Assay | IC50 Value (µM) of this compound | Reference Compound | IC50 Value of Reference |

| Superoxide Radical (O₂⁻) | Nitroblue Tetrazolium (NBT) Reduction Assay | 63.07 ± 1.44 | - | - |

| Nitric Oxide (NO) | Griess Reagent Assay | 155.8 ± 4.88 | - | - |

| Hydroxyl Radical (•OH) | Salicylate Probe Assay | 58.45 ± 1.74 | - | - |

| Peroxynitrite (ONOO⁻) | Evans Blue Bleaching Assay | Efficiently scavenged (Specific IC50 not provided) | - | - |

Table 1: In Vitro Free Radical Scavenging Activity of this compound. [1]

| Mitochondrial Oxidative Stress Parameter | Assay | IC50 Value (µM) of this compound | Inducing Agent |

| Hydrogen Peroxide (H₂O₂) Production | Amplex Red Assay | 6.04 ± 0.55 | Antimycin A |

| Lipid Peroxidation | Malondialdehyde (MDA) Assay | 14.89 ± 0.23 | Fe³⁺/Ascorbate |

| Total ROS/RNS Production | Dihydrorhodamine 123 (DHR123) Assay | 2.21 ± 0.11 | Antimycin A |

Table 2: Inhibition of Mitochondrial Oxidative Stress by this compound. [1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative analysis of this compound's free radical scavenging properties, based on the study by Visavadiya et al. (2013).[1]

Superoxide Radical Scavenging Assay

This assay quantifies the ability of this compound to scavenge superoxide radicals generated by the phenazine methosulphate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, which can be measured spectrophotometrically.

-

Reagents:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulphate) solution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH solution, and NBT solution.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature for a specified time.

-

Measure the absorbance of the formazan product at 560 nm.

-

The percentage of scavenging is calculated by comparing the absorbance of the samples with and without this compound.

-

Hydroxyl Radical Scavenging Assay

This assay determines the hydroxyl radical scavenging activity of this compound by measuring its ability to compete with a salicylate probe for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxylation of the salicylate probe produces a colored product that can be quantified.

-

Reagents:

-

Phosphate buffer

-

FeSO₄ (Iron (II) sulfate) solution

-

EDTA (Ethylenediaminetetraacetic acid) solution

-

H₂O₂ (Hydrogen peroxide) solution

-

Salicylate solution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, FeSO₄-EDTA solution, and H₂O₂ to generate hydroxyl radicals.

-

Add the salicylate probe and varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C.

-

Stop the reaction and measure the absorbance of the hydroxylated salicylate product at a specific wavelength.

-

The scavenging activity is determined by the reduction in the absorbance in the presence of this compound.

-

Peroxynitrite Scavenging Assay

This assay assesses the ability of this compound to scavenge peroxynitrite, a potent and damaging reactive nitrogen species. The assay is based on the bleaching of a chromophore, such as Evans Blue, by peroxynitrite.

-

Reagents:

-

Phosphate buffer

-

Peroxynitrite (ONOO⁻) solution

-

Evans Blue solution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and Evans Blue solution.

-

Add varying concentrations of this compound to the mixture.

-

Add the peroxynitrite solution to initiate the bleaching of Evans Blue.

-

Incubate the reaction mixture at room temperature.

-

Measure the absorbance of the remaining Evans Blue at its maximum wavelength (around 611 nm).

-

The scavenging activity is calculated as the percentage of inhibition of Evans Blue bleaching.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound stem from its dual-action capability. The following diagrams illustrate the key signaling pathways involved in ischemic neuronal damage and the points of intervention for this compound.

References

- 1. gntpharma.com [gntpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. The Uncoupling Effect of 17β-Estradiol Underlies the Resilience of Female-Derived Mitochondria to Damage after Experimental TBI [mdpi.com]

- 4. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

Nelonemdaz: A Technical Guide on its Molecular Structure and Chemical Properties for Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective drug candidate engineered to mitigate the complex cascade of neuronal injury following ischemic events such as stroke.[1][2] Developed from the chemical structures of sulfasalazine and aspirin, it is designed to concurrently address two primary pathways of brain cell death: excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor and oxidative stress from the generation of free radicals.[1][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental protocols relevant to this compound, tailored for researchers and professionals in the field of drug development.

Molecular Structure

This compound is chemically identified as 2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid.[] It is a synthetic derivative of salicylic acid.[5] The molecule's structure is fundamental to its dual-function neuroprotective activity.

Chemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and interaction with biological systems. A summary of its known quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₈F₇NO₃ | [] |

| Molecular Weight | 383.22 g/mol | [] |

| Appearance | Solid Powder | [] |

| Boiling Point | 438.2 ± 45.0 °C (Predicted) | [] |

| Density | 1.659 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in DMSO | [] |

| IUPAC Name | 2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid | [] |

| SMILES | C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O | [] |

| InChI Key | HABROHXUHNHQMY-UHFFFAOYSA-N | [] |

Qualitatively, the key chemical property of this compound is its dual functionality. It acts as both a selective antagonist of the NR2B subunit of the NMDA receptor and as a potent free radical scavenger.[2][3]

Mechanism of Action

In the pathophysiology of ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium (Ca²⁺) into neurons.[1] This "excitotoxicity" triggers downstream death-signaling pathways.[6] Concurrently, the ischemic and reperfusion phases generate a surge in reactive oxygen species (free radicals), leading to oxidative stress and further neuronal damage.[6][7]

This compound's mechanism is designed to counteract both of these destructive processes:

-

NMDA Receptor Antagonism : this compound is a moderate-affinity, noncompetitive antagonist that selectively targets the NR2B subunit of the NMDA receptor.[3][6] The NR2B subunit is predominantly associated with pro-death signaling pathways.[6][8] By blocking this subunit, this compound reduces the excitotoxic Ca²⁺ overload.[5] Its moderate affinity and rapid unblocking rate may contribute to a favorable safety profile compared to high-affinity NMDA antagonists, which have been associated with psychotomimetic side effects.[6]

-

Free Radical Scavenging : this compound functions as a potent spin-trapping agent, enabling it to neutralize a variety of free radicals, including hydroxyl radicals, superoxide, and peroxynitrite.[6] This antioxidant activity mitigates the oxidative stress that contributes to delayed neuronal and glial cell death following an ischemic event.[1][6]

The following diagram illustrates the dual-action neuroprotective signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the evaluation and understanding of a drug candidate. Below are summaries of key experimental protocols for this compound.

1. NMDA Receptor Binding Assay (Representative Protocol)

This type of assay is used to determine the binding affinity of a compound to the NMDA receptor.

-

Objective : To quantify the ability of this compound to displace a radiolabeled ligand from the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[9]

-

Materials :

-

Procedure :

-

Membrane Preparation : Rat cortical membranes are prepared through homogenization and differential centrifugation to isolate the membrane fraction containing the receptors. Protein concentration is determined via a standard assay (e.g., BCA).[9]

-

Assay Setup : The assay is typically run in a 96-well plate format. Wells are designated for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand), and test compound binding (radioligand + membranes + serial dilutions of this compound).[9]

-

Incubation : The components are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]

-

Filtration : The incubation is terminated by rapid filtration through the glass fiber filters. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer.[9]

-

Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.[9]

-

Data Analysis : The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined. This can be converted to the inhibition constant (Kᵢ) to reflect the true binding affinity.[9]

-

2. Clinical Trial Protocols: SONIC (Phase II) and RODIN (Phase III)

These clinical trials were designed to assess the safety and efficacy of this compound in patients with acute ischemic stroke.

Table 2: Summary of SONIC and RODIN Clinical Trial Protocols

| Feature | SONIC (Phase II) Trial | RODIN (Phase III) Trial |

| Official Title | Safety and Optimal Neuroprotection of Neu2000 in Acute Ischemic Stroke With Recanalization | Rescue On reperfusion Damage in cerebral Infarction by this compound |

| Objective | To evaluate the safety and efficacy of this compound in patients with acute ischemic stroke receiving endovascular reperfusion therapy.[5][10] | To determine the efficacy and safety of this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy.[6][11] |

| Study Design | Multicenter, randomized, double-blinded, placebo-controlled, 3-arm trial.[5] | Multicenter, double-blinded, placebo-controlled, randomized clinical trial.[11] |

| Patient Population | 209 patients with large-artery occlusion in the anterior circulation undergoing endovascular therapy <8 hours from symptom onset.[5][10] | 496 patients with acute ischemic stroke (NIHSS score ≥8) due to large vessel occlusion in the anterior circulation, undergoing endovascular thrombectomy within 12 hours of onset.[6][11] |

| Intervention | Randomized 1:1:1 to placebo, low-dose this compound (2750 mg total), or high-dose this compound (5250 mg total). The first infusion was given before thrombus retrieval, followed by 9 subsequent doses over 5 days.[5] | Randomized 1:1 to placebo or this compound (5250 mg total). Administered as 10 intravenous infusions twice a day for 5 days.[6][12] |

| Primary Endpoint | Proportion of patients with a modified Rankin Scale (mRS) score of 0–2 at 12 weeks.[5] | A favorable shift in the distribution of the mRS score at 12 weeks.[11][12] |

| Secondary Endpoints | Distributional change in mRS score, proportion with NIHSS score of 0–2, and proportion with Barthel index >90 at various time points.[5] | Functional independence (mRS 0–2), proportion of mRS 0, symptomatic intracranial hemorrhage, and infarct volume at various time points.[6][12] |

The general workflow for these clinical trials is depicted in the diagram below.

References

- 1. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 2. gntpharma.com [gntpharma.com]

- 3. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early Administration of this compound May Improve the Stroke Outcomes in Patients With Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. This compound for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Neuroprotective Profile of Nelonemdaz: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent that has shown promise in preclinical in-vitro and in-vivo models of ischemic stroke.[1][2] Its unique dual mechanism of action, combining selective N-methyl-D-aspartate (NMDA) receptor antagonism with potent free radical scavenging, positions it as a compelling candidate for mitigating the complex cascade of neuronal injury following cerebral ischemia and reperfusion.[1][2][3] This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through two primary mechanisms:

-

Selective NMDA Receptor Antagonism: this compound is a selective, moderate-affinity, and uncompetitive antagonist of the NR2B subunit of the NMDA receptor.[1][4] This selectivity is critical, as the NR2B subunit is predominantly implicated in excitotoxic neuronal death pathways, while the NR2A subunit is associated with pro-survival signals.[2][5] By selectively targeting NR2B, this compound can mitigate excitotoxicity while potentially preserving the physiological functions of NR2A-containing receptors. Notably, the unblocking rate of this compound from the NMDA receptor is approximately eight times faster than that of memantine, suggesting a favorable kinetic profile.

-

Potent Antioxidant Activity: this compound functions as a potent, cell-permeable spin-trapping agent, effectively scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[2] This direct antioxidant activity is crucial for combating the oxidative stress that is a hallmark of ischemia-reperfusion injury.[1]

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in-vitro studies, demonstrating the potency and efficacy of this compound in key neuroprotective assays.

Table 1: NMDA Receptor Subtype Selectivity of this compound

| NMDA Receptor Subtype | IC50 (µM) | Method | Reference |

| NR1/NR2B | 0.95 | Whole-cell patch-clamp in HEK293 cells | [Gwag et al., 2007] |

| NR1/NR2A | >10 | Whole-cell patch-clamp in HEK293 cells | [Gwag et al., 2007] |

Table 2: In-Vitro Neuroprotection Against Excitotoxicity

| In-Vitro Model | Toxin/Insult | This compound Concentration (µM) | % Neuroprotection | Reference |

| Cortical Neuron Culture | NMDA (100 µM) | 1 | ~80% | [Gwag et al., 2007] |

| Cortical Neuron Culture | Fe2+ (100 µM) | 1 | >90% | [Gwag et al., 2007] |

Table 3: Antioxidant and Free Radical Scavenging Activity

| Assay | Radical/Oxidant | This compound IC50 (µM) | Comparison | Reference |

| DPPH Assay | DPPH Radical | 2.5 | More potent than Trolox (IC50 = 3.34 µM) | [Visavadiya et al., 2013] |

| Hydroxyl Radical Scavenging | •OH | Not specified | Potent scavenging activity | [Visavadiya et al., 2013] |

| Superoxide Radical Scavenging | O2•− | Not specified | Potent scavenging activity | [Visavadiya et al., 2013] |

Table 4: Neuroprotection in an In-Vitro Ischemia Model

| In-Vitro Model | This compound Concentration (µM) | % Reduction in Neuronal Death | Reference |

| Oxygen-Glucose Deprivation (OGD) in Cortical Neurons | 1 | ~70% | [Gwag et al., 2007] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound can be visualized through its interaction with key signaling pathways and the experimental workflows used to assess its efficacy.

Signaling Pathway of Excitotoxicity and this compound Intervention

Ischemic conditions lead to excessive glutamate release, which hyperactivates NMDA receptors, particularly the NR2B subtype. This triggers a massive influx of Ca2+, initiating a downstream cascade of neurotoxic events, including the activation of nitric oxide synthase (nNOS) and the generation of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis. This compound intervenes at two critical points in this pathway.

References

- 1. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 2. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. gntpharma.com [gntpharma.com]

- 5. Excitotoxicity in vitro by NR2A- and NR2B-containing NMDA receptors [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Neuroprotectant: A Technical Overview of Nelonemdaz's Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly Neu2000) is a novel, multi-target neuroprotective agent that has been investigated for the treatment of acute ischemic stroke.[1][2] Developed as a synthetic derivative of aspirin and sulfasalazine, it is designed to concurrently address two critical pathways in the pathophysiology of ischemic brain injury: excitotoxicity and oxidative stress.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings, and outlining the experimental methodologies employed in its evaluation.

Core Pharmacodynamics: A Two-Pronged Approach to Neuroprotection

This compound's primary mechanism of action is twofold, positioning it as a unique therapeutic candidate in a field where many single-target agents have failed to translate preclinical success into clinical efficacy.[2]

Selective NMDA Receptor Antagonism

This compound functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit.[2][3] Overactivation of NMDA receptors by excessive glutamate release during an ischemic event leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events known as excitotoxicity.[2] By selectively modulating the NR2B subunit, which is predominantly implicated in pro-death signaling pathways, this compound aims to mitigate this excitotoxicity without the severe side effects associated with non-selective NMDA receptor antagonists.[2] Notably, the unblocking rate of this compound from the NMDA receptor complex is reported to be approximately eight times faster than that of memantine, a characteristic that may contribute to its favorable safety profile.[2]

Potent Free Radical Scavenging

In addition to its effects on the NMDA receptor, this compound is a potent scavenger of reactive oxygen species (ROS).[3] The reperfusion of ischemic tissue, while necessary to restore blood flow, paradoxically initiates a surge in the production of free radicals, leading to significant oxidative stress and further neuronal damage.[2] this compound acts as a "spin trapping" molecule, directly neutralizing a variety of free radicals, including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[2] This antioxidant activity is crucial for addressing the delayed neuronal death that occurs in the hours and days following an ischemic event.[2]

Signaling Pathway of this compound's Dual Action

The following diagram illustrates the key signaling pathways targeted by this compound in the context of ischemic stroke.

Pharmacokinetics

Detailed quantitative pharmacokinetic data from preclinical and Phase I studies of this compound are not extensively available in the public domain. However, the following information has been gathered from clinical trial protocols and related publications.

Preclinical Pharmacokinetics

While specific parameters such as Cmax, Tmax, half-life, and bioavailability in animal models have not been detailed in the available literature, preclinical studies in rodent models of focal cerebral ischemia confirmed the neuroprotective efficacy of this compound.[2][4] These studies were foundational in establishing the proof-of-concept for its dual-action mechanism and informed the design of subsequent clinical trials.

Clinical Pharmacokinetics (Phase I)

Phase I clinical trials involving a total of 165 healthy subjects were conducted in the United States and China.[1][3] These studies established the safety and tolerability of this compound at single intravenous infusion doses up to 6,000 mg.[3] The pharmacokinetic and pharmacodynamic data from these Phase I trials were used to determine the dosing regimens for the subsequent Phase II and III studies.[4] Unfortunately, specific pharmacokinetic parameters from these Phase I studies are not publicly available.

Clinical Efficacy and Safety

This compound has undergone evaluation in several clinical trials, most notably the Phase II SONIC and Phase III RODIN trials, in patients with acute ischemic stroke undergoing endovascular thrombectomy.

Phase II SONIC Trial

The SONIC (Safety and Optimal Neuroprotection of neu2000 in acute Ischemic stroke with reCanalization) trial was a randomized, double-blind, placebo-controlled study that enrolled 208 patients.[5] The trial evaluated two dose levels of this compound (low dose: 2,750 mg total; high dose: 5,250 mg total) administered over five days, with the first infusion initiated prior to thrombectomy.[5]

| Outcome Measure | Placebo (n=61) | Low Dose (n=65) | High Dose (n=57) | p-value |

| mRS 0-2 at 12 weeks | 54.1% (33/61) | 61.5% (40/65) | 63.2% (36/57) | 0.5578 |

| Common OR for favorable mRS shift vs. Placebo (90% CI) | - | 1.55 (0.92–2.60) | 1.61 (0.94–2.76) | - |

| Barthel Index >90 at 12 weeks | 43.6% (24/55) | 54.8% (34/62) | 63.0% (34/54) | 0.1264 |

Table 1: Key Efficacy Outcomes from the Phase II SONIC Trial.[5] mRS: modified Rankin Scale; OR: Odds Ratio; CI: Confidence Interval.

The SONIC trial did not show a statistically significant difference in the primary endpoint of functional independence (mRS 0-2) at 12 weeks.[5] However, a favorable trend was observed in the this compound-treated groups, and no serious adverse events were reported, warranting further investigation in a Phase III trial.[5]

Phase III RODIN Trial

The RODIN (Rescue On reperfusion Damage in cerebral Infarction by this compound) trial was a multicenter, double-blind, placebo-controlled Phase III study that enrolled 496 patients with acute ischemic stroke undergoing endovascular thrombectomy.[2][4] Patients received a total of 5,250 mg of this compound or placebo over five days.[2]

| Outcome Measure | Placebo (n=248) | This compound (n=248) |

| Median mRS score at 12 weeks (IQR) | 2 (1-4) | 2 (1-4) |

| Favorable shift in mRS at 12 weeks (cOR, 95% CI) | - | 0.95 (0.69-1.31) |

| mRS 0-2 at 12 weeks | Not Reported | Not Reported |

| Symptomatic Intracranial Hemorrhage | 0.9% | 2.7% |

| Infarct Volume at 24h post-last infusion (mL, median) | 38 | 42 |

Table 2: Key Efficacy and Safety Outcomes from the Phase III RODIN Trial.[4] mRS: modified Rankin Scale; IQR: Interquartile Range; cOR: common Odds Ratio; CI: Confidence Interval.

The RODIN trial did not meet its primary endpoint of a favorable shift in the modified Rankin Scale (mRS) scores at 12 weeks.[4] There were no significant differences in secondary efficacy endpoints or in the rates of symptomatic intracranial hemorrhage between the this compound and placebo groups.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the described mechanisms of action, the following are representative methodologies that would have been employed.

In Vitro NMDA Receptor Antagonism Assay (Representative Protocol)

A standard method to assess NMDA receptor antagonism is through electrophysiological recordings, such as the patch-clamp technique, in cultured neurons or cell lines expressing specific NMDA receptor subunits.

Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Primary cortical neurons or HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2B) are cultured on glass coverslips.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: An external solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is perfused over the cell to evoke an inward current.

-

Inhibition Measurement: After establishing a stable baseline NMDA-evoked current, various concentrations of this compound are co-applied with the agonists. The reduction in the peak current amplitude in the presence of this compound is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the maximal NMDA-induced current) is calculated.

Free Radical Scavenging Assay (Representative Protocol)

The antioxidant capacity of this compound can be quantified using assays that measure the scavenging of stable free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control sample contains only the solvent.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.

In Vivo Model of Focal Cerebral Ischemia (Representative Protocol)

The transient middle cerebral artery occlusion (tMCAO) model in rats is a widely used preclinical model to simulate ischemic stroke and reperfusion injury.

Objective: To evaluate the neuroprotective efficacy of this compound in a rodent model of stroke.

Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.

-

MCAO Procedure: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery. The occlusion is maintained for a specific duration (e.g., 90 minutes).

-

Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

-

Drug Administration: this compound or vehicle is administered intravenously at a predetermined time point relative to the onset of ischemia or reperfusion.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

Clinical Trial Workflow: RODIN Trial

The following diagram provides a simplified workflow for the Phase III RODIN clinical trial.

Conclusion

This compound is a rationally designed neuroprotective agent with a dual mechanism of action that targets both excitotoxicity and oxidative stress, two key pathological processes in ischemic stroke. While preclinical studies demonstrated its potential, and Phase I and II clinical trials established its safety, the pivotal Phase III RODIN trial did not demonstrate a significant clinical benefit in patients with acute ischemic stroke undergoing endovascular thrombectomy. Further analysis of the clinical trial data may provide insights into specific patient populations or therapeutic windows where this compound could still hold promise. The development of this compound underscores the challenges of translating preclinical neuroprotective strategies into clinically effective treatments for stroke and highlights the complexity of ischemic brain injury.

References

- 1. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 2. The Rescue on Reperfusion Damage in Cerebral Infarction by this compound (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of this compound in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nelonemdaz in Preclinical Stroke Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nelonemdaz (formerly known as Neu2000) is a promising neuroprotective agent with a dual mechanism of action, making it a subject of significant interest in preclinical and clinical stroke research.[1][2] It functions as both a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and as a potent antioxidant.[1][2] This dual action targets two critical pathways in the pathophysiology of ischemic stroke: excitotoxicity, mediated by excessive glutamate, and oxidative stress from the generation of free radicals, particularly during reperfusion.[1][3] Preclinical studies in rodent models of ischemic stroke have demonstrated its efficacy in reducing infarct volume and improving neurological outcomes.[1][4][5]

These application notes provide a summary of administration protocols for this compound in preclinical stroke models based on available literature, intended to guide researchers in designing their own in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound administration in rat models of ischemic stroke.

Table 1: this compound Administration in Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

| Parameter | Value | Reference |

| Animal Model | Rat | [1] |

| Stroke Model | Transient Middle Cerebral Artery Occlusion (tMCAO) | [1] |

| Route of Administration | Intravenous (i.v.) | [1] |

| Dosage Range | 2.5 - 5 mg/kg | [6] |

| Optimal Dosage | 5 mg/kg for therapeutic window determination | [1] |

| Timing of Administration | Up to 8 hours post-reperfusion | [1] |

| Primary Outcome Measure | Reduction in infarct volume | [1] |

Table 2: this compound Administration in Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model

| Parameter | Value | Reference |

| Animal Model | Rat | [1] |

| Stroke Model | Permanent Middle Cerebral Artery Occlusion (pMCAO) | [1] |

| Route of Administration | Intravenous (i.v.) | [1] |

| Effective Dosage | 30 mg/kg | [6] |

| Timing of Administration | Within 4 hours post-occlusion | [1] |

| Primary Outcome Measure | Reduction in infarct volume | [1] |

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats and this compound Administration

Objective: To induce a temporary focal cerebral ischemia followed by reperfusion to mimic clinical scenarios of successful thrombectomy and to assess the neuroprotective effect of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Microvascular clips

-

4-0 nylon monofilament with a rounded tip

-

This compound (Neu2000)

-

Vehicle for dissolving this compound (e.g., saline)

-

Intravenous catheterization supplies

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Surgical Procedure (Intraluminal Filament Model):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.

-

-

This compound Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., saline) at the desired concentration.

-

Administer this compound intravenously as a bolus injection at the specified time point post-reperfusion (e.g., at 5 minutes, 2, 4, 6, or 8 hours). Doses ranging from 2.5 to 5 mg/kg have been shown to be effective.[6]

-

-

Post-operative Care and Outcome Assessment:

-

Suture the incision and allow the animal to recover from anesthesia.

-

At 24 or 48 hours post-occlusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats and this compound Administration

Objective: To induce a permanent focal cerebral ischemia to model strokes without reperfusion and to evaluate the neuroprotective efficacy of this compound in this context.

Materials:

-

Same as for the tMCAO model.

Procedure:

-

Animal Preparation and Surgical Procedure: Follow the same initial steps as the tMCAO model to expose the carotid arteries.

-

Permanent Occlusion:

-

Introduce the nylon filament to occlude the MCA as described previously.

-

Instead of withdrawing the filament, leave it in place permanently.

-

Alternatively, the MCA can be directly accessed via a craniotomy and permanently occluded using electrocoagulation.

-

-

This compound Administration:

-

Administer a 30 mg/kg intravenous bolus of this compound within 4 hours of the onset of occlusion.[6]

-

-

Post-operative Care and Outcome Assessment:

-

Follow the same post-operative care and outcome assessment procedures as described for the tMCAO model.

-

Visualizations

Signaling Pathway of this compound in Ischemic Stroke

Caption: Dual neuroprotective mechanism of this compound in ischemic stroke.

Experimental Workflow for Preclinical Stroke Study with this compound

Caption: General experimental workflow for evaluating this compound in preclinical stroke models.

References

- 1. gntpharma.com [gntpharma.com]

- 2. gntpharma.com [gntpharma.com]

- 3. mdpi.com [mdpi.com]

- 4. The Functional and Neuroprotective Actions of Neu2000, a Dual-Acting Pharmacological Agent, in the Treatment of Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Assessing Nelonemdaz Efficacy with In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical in vivo imaging techniques to assess the efficacy of Nelonemdaz, a neuroprotective agent with a dual mechanism of action. The protocols outlined below are designed for rodent models of acute ischemic stroke, a primary indication for this compound.

Introduction to this compound and its Mechanism of Action

This compound is a multi-target neuroprotective drug candidate that has shown promise in preclinical models of stroke and traumatic brain injury.[1] Its therapeutic potential stems from a dual mechanism of action:

-

Selective NMDA Receptor Antagonism: this compound selectively blocks the NR2B (GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate is a key event in the ischemic cascade, leading to excessive calcium influx, excitotoxicity, and neuronal death.[1] By selectively targeting the pro-death signaling associated with NR2B-containing NMDA receptors, this compound aims to mitigate this excitotoxic damage.[2]

-

Potent Antioxidant Activity: this compound is also a powerful scavenger of reactive oxygen species (ROS), acting as a potent spin-trapping agent.[1][2] Ischemia and subsequent reperfusion trigger a burst of oxidative stress, where an overproduction of free radicals overwhelms the brain's endogenous antioxidant defenses, leading to further cellular damage.[1] The antioxidant properties of this compound help to neutralize these harmful ROS.

This dual-action profile makes this compound a compelling candidate for neuroprotection in acute ischemic stroke, addressing both excitotoxicity and oxidative stress pathways.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with key signaling pathways involved in ischemic brain injury.

Preclinical Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

To evaluate the in vivo efficacy of this compound, a reproducible and clinically relevant animal model of ischemic stroke is essential. The transient middle cerebral artery occlusion (tMCAO) model in rodents is widely used for this purpose.[4]

Detailed Protocol for tMCAO in Mice

This protocol describes the intraluminal suture method for inducing tMCAO in mice.[1][3]

Materials:

-

Anesthesia machine with isoflurane

-

Heating pad with rectal probe for temperature monitoring

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

Laser Doppler flowmeter for cerebral blood flow (CBF) monitoring

-

6-0 silicon-coated nylon monofilament suture

-

Sterile saline

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O:O2 (70:30).[2] Maintain the body temperature at 37.0 ± 0.5°C using a heating pad.[2]

-

Surgical Exposure: Place the mouse in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.

-

Arteriotomy: Make a small incision in the ECA between the distal ligature and the temporary ligature.

-

Filament Insertion: Introduce the silicon-coated monofilament through the incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop in regional cerebral blood flow (rCBF) to <20% of baseline, as monitored by Laser Doppler flowmetry.[2]

-

Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 45-60 minutes).[2][3]

-

Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion. Reperfusion is confirmed by the restoration of rCBF.

-

Wound Closure: Remove the temporary ligature on the ECA and permanently ligate the ECA stump. Close the cervical incision with sutures.

-

Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Provide soft food and monitor for any signs of distress.

In Vivo Imaging Protocols to Assess this compound Efficacy

A multi-modal imaging approach is recommended to comprehensively evaluate the neuroprotective effects of this compound.

Magnetic Resonance Imaging (MRI)

MRI is a powerful non-invasive technique for assessing structural and metabolic changes in the brain following ischemic stroke.[5]

DWI is highly sensitive to the early cytotoxic edema that occurs within minutes of an ischemic insult, allowing for the accurate delineation of the ischemic core.

Protocol:

-

Imaging Timepoints: Perform DWI scans at baseline (before tMCAO), immediately after reperfusion, and at 24 and 48 hours post-tMCAO.

-

MRI System: Use a 7T or higher small-animal MRI scanner.

-

Sequence: Employ a spin-echo echo-planar imaging (EPI) sequence.

-

Parameters:

-

Repetition Time (TR): 2000-3000 ms

-

Echo Time (TE): 30-40 ms

-

b-values: 0 and 1000 s/mm²

-

Slice thickness: 1 mm

-

-

Data Analysis: Calculate the Apparent Diffusion Coefficient (ADC) maps from the DWI images. The ischemic lesion will appear hyperintense on b=1000 images and hypointense on ADC maps. Quantify the lesion volume by manually or semi-automatically segmenting the abnormal regions on the ADC maps.

¹H-MRS provides insights into the metabolic status of the brain tissue by measuring the concentration of key metabolites. In the context of stroke, changes in N-acetylaspartate (NAA), a marker of neuronal integrity, and lactate, an indicator of anaerobic metabolism, are of particular interest.

Protocol:

-

Imaging Timepoints: Acquire ¹H-MRS data at 24 and 48 hours post-tMCAO.

-

Voxel Placement: Place a voxel (e.g., 2x2x2 mm³) in the ischemic core and a corresponding contralateral region for comparison.

-

Sequence: Use a Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence.

-

Parameters:

-

TR: 2000 ms

-

TE: 135 ms (for lactate detection) and 30 ms (for NAA and other metabolites)

-

-

Data Analysis: Quantify the peak areas of NAA (at 2.02 ppm) and lactate (at 1.33 ppm). Calculate the lactate/NAA ratio as a sensitive marker of ischemic injury and neuroprotection.

Positron Emission Tomography (PET) for Neuroinflammation Imaging

Neuroinflammation is a critical component of the secondary injury cascade following stroke. PET imaging with specific radiotracers can visualize and quantify the activation of microglia and astrocytes, key players in the neuroinflammatory response. The 18 kDa translocator protein (TSPO) is a biomarker of neuroinflammation as its expression is upregulated in activated microglia and astrocytes.

Protocol using [¹⁸F]DPA-714:

[¹⁸F]DPA-714 is a second-generation TSPO radioligand with high affinity and specificity.

-

Imaging Timepoints: Perform PET scans at 3, 7, and 14 days post-tMCAO to capture the dynamic changes in neuroinflammation.

-

Radiotracer Administration: Inject approximately 10-15 MBq of [¹⁸F]DPA-714 intravenously.

-

Uptake Period: Allow for a 60-minute uptake period.[6]

-

PET Scan: Acquire a 15-20 minute static or dynamic PET scan.[6][7] Co-register the PET images with an anatomical MRI or CT scan for accurate localization.

-

Data Analysis: Draw regions of interest (ROIs) over the ischemic lesion and the contralateral hemisphere. Calculate the Standardized Uptake Value (SUV) or the distribution volume (VT) to quantify [¹⁸F]DPA-714 uptake. A higher uptake in the ischemic region indicates increased neuroinflammation.

In Vivo Imaging of Oxidative Stress

Given this compound's antioxidant properties, directly imaging oxidative stress can provide valuable mechanistic insights. Hydroethidine (HE) and its derivatives are fluorescent probes that can be used to detect reactive oxygen species (ROS), particularly superoxide.

Protocol using a Hydroethidine-based probe:

-

Imaging Timepoints: Perform imaging at 1, 6, and 24 hours post-tMCAO.

-

Probe Administration: Administer a hydroethidine-based probe (e.g., intravenously).

-

Imaging Modality: Utilize two-photon microscopy or a suitable in vivo fluorescence imaging system.

-

Data Analysis: Quantify the fluorescence intensity in the ischemic and contralateral regions. An increased fluorescence signal in the ischemic area is indicative of elevated ROS production.

Experimental Workflow

A well-structured experimental workflow is crucial for obtaining reliable and comprehensive data.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for comparing the efficacy of this compound across different experimental groups.

Quantitative Imaging Data Summary

| Imaging Modality | Parameter | Control (Vehicle) | This compound-treated | p-value | Reference |

| DWI/MRI | Lesion Volume (% of hemisphere) at 24h | 20.7 ± 4.8 | 7.3 ± 3.2 | < 0.05 | [8] |

| ¹H-MRS | Lactate/NAA ratio in ischemic core at 48h | Expected Increase | Expected Attenuation | - | - |

| PET ([¹⁸F]DPA-714) | SUV ratio (ipsilateral/contralateral) at 7d | Expected Increase | Expected Reduction | - | - |

| Oxidative Stress Imaging | Fluorescence Intensity ratio (ipsi/contra) at 6h | Expected Increase | Expected Reduction | - | - |

Note: The data for ¹H-MRS, PET, and Oxidative Stress Imaging are expected outcomes based on the mechanism of action of this compound and would need to be determined experimentally. The DWI/MRI data is from a study on the NMDA antagonist MK801, which has a similar mechanism of action to one of the components of this compound.[8]

Conclusion

The in vivo imaging techniques and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's neuroprotective efficacy. A multi-modal imaging approach, combining anatomical, metabolic, and molecular imaging, will yield a comprehensive understanding of how this compound modulates the pathophysiological cascade of ischemic stroke. The quantitative data derived from these studies will be crucial for guiding further drug development and clinical trial design.

References

- 1. Cerebrovascular Reserve Imaging with Simultaneous PET/MRI Using Arterial Spin Labeling and Deep Learning - Gregory Zaharchuk [grantome.com]

- 2. Simultaneous PET/MRI in stroke: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo imaging of reactive oxygen species in mouse brain by using [3H]Hydromethidine as a potential radical trapping radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Could 18 F-DPA-714 PET imaging be interesting to use in the early post-stroke period? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [18F]DPA-714 PET imaging shows immunomodulatory effect of intravenous administration of bone marrow stromal cells after transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative and dynamic MRI of neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Nelonemdaz Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent under investigation for its therapeutic potential in ischemic stroke and other neurological disorders.[1] Its mechanism of action is twofold: it acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, and as a potent antioxidant that scavenges free radicals.[1][2][] This dual functionality makes this compound a promising candidate for mitigating the complex cascade of events that lead to neuronal damage following ischemic injury, including excitotoxicity and oxidative stress.[4]

These application notes provide detailed protocols for two key cell-based assays to screen and characterize the activity of this compound: a calcium influx assay to quantify its NMDA receptor antagonism and a cellular antioxidant activity assay to measure its capacity to neutralize reactive oxygen species (ROS).

Data Presentation

The following table summarizes the reported in vitro activity of this compound based on the described cell-based assays.

| Assay Type | Cell Line | Key Parameter | This compound Activity | Reference |

| NMDA Receptor Antagonism | Cortical Neurons | NMDA-induced excitotoxicity | Moderate, uncompetitive antagonist | |

| Antioxidant Activity | Cortical Neurons | Free radical toxicity | Complete block at ≥ 0.3 µM |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods described, the following diagrams have been generated.

This compound Mechanism of Action

Caption: Dual neuroprotective mechanism of this compound.

NMDA Receptor Signaling Pathway and this compound Inhibition

Caption: this compound inhibits NMDA receptor-mediated calcium influx.

Experimental Workflow: Calcium Influx Assay

Caption: Workflow for the NMDA receptor calcium influx assay.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocols

NMDA Receptor Antagonism: Calcium Influx Assay

This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated intracellular calcium influx in a high-throughput format.

Materials:

-

HEK293 cells stably or transiently expressing the human NMDA receptor subunits NR1 and NR2B.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Mg²⁺, with Ca²⁺).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

NMDA and Glycine stock solutions.

-

This compound stock solution (in DMSO).

-

96-well black, clear-bottom cell culture plates.

-

Fluorescence plate reader with kinetic reading and dual-wavelength excitation/emission capabilities (for Fura-2).

Protocol:

-

Cell Seeding:

-

Seed the NR1/NR2B-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

-

Incubate at 37°C, 5% CO₂ for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.

-

Aspirate the culture medium from the cells and wash once with assay buffer.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., MK-801).

-